molecular formula C13H19N3O3 B11773282 1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid

1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11773282
M. Wt: 265.31 g/mol
InChI Key: FRMNCPAELBJXCG-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid is a critical synthetic intermediate in the development of novel, non-peptidic agonists targeting the somatostatin receptor subtype 3 (SSTR3). Research into SSTR3 is a significant area of interest due to its role in the central nervous system and its potential as a therapeutic target for metabolic disorders and neurodegenerative diseases. This compound serves as a core building block for more complex molecules designed to selectively activate SSTR3, thereby modulating signaling pathways involved in hormone secretion and neuronal function. The development of such agonists is particularly focused on creating orally bioavailable small molecules, a major advancement over traditional peptide-based somatostatin analogs. The primary research value of this intermediate lies in its use for constructing the piperidine-carboxylic acid pharmacophore essential for receptor binding and functional activity, as described in patent literature detailing the synthesis of potent SSTR3 agonists WO2019191144A1 . Investigations into these compounds aim to explore new treatments for conditions like type 2 diabetes and obesity, given SSTR3's implicated role in glucose homeostasis and insulin secretion PubMed 29490294 .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-6-oxo-2-(1-propylpyrazol-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-3-6-16-8-9(7-14-16)12-10(13(18)19)4-5-11(17)15(12)2/h7-8,10,12H,3-6H2,1-2H3,(H,18,19)

InChI Key

FRMNCPAELBJXCG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)O

Origin of Product

United States

Preparation Methods

Core Piperidine Ring Construction

The synthesis begins with constructing the 1-methyl-6-oxo-piperidine-3-carboxylic acid scaffold. Two primary routes are employed:

  • Cyclization of β-keto esters : A β-keto ester derived from piperidine-3-carboxylic acid undergoes cyclization to form the piperidine core.

  • Oxidation of intermediates : Partial oxidation of unsaturated precursors to introduce the 6-oxo group.

Table 1: Representative Methods for Piperidine Core Synthesis

MethodReagents/ConditionsYield (%)Reference
β-keto ester cyclizationEDC·HCl, Meldrum’s acid, DMF·DMA70–85
Oxidation of dihydro precursorsPOCl₃, pyridine, H₂O₂60–75

Enamine Diketone Cyclization

A β-enamine diketone intermediate reacts with 1-propylhydrazine to form the pyrazole ring. This method ensures regioselectivity at the 4-position.
Key Steps :

  • β-keto ester synthesis : Condensation of piperidine-3-carboxylic acid with Meldrum’s acid using EDC·HCl/DMAP.

  • Enamine formation : Treatment with dimethylformamide dimethyl acetal (DMF·DMA).

  • Cyclization : Reaction with 1-propylhydrazine in aprotic solvents (e.g., THF, DMF).

Table 2: Optimization of Pyrazole Formation

ParameterOptimal ConditionsYield (%)Reference
SolventAnhydrous THF65–80
Temperature80–100°C75–85
Hydrazine Concentration1.2 equiv70

Functionalization and Deprotection

Final steps include carboxylic acid deprotection and methyl group installation :

  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes tert-butoxycarbonyl (Boc) groups.

  • Methylation : Alkylation of the piperidine nitrogen using methyl iodide/sodium hydride.

Detailed Reaction Mechanisms

β-Keto Ester Formation

Piperidine-3-carboxylic acid reacts with Meldrum’s acid to form a β-keto ester intermediate. This step is critical for subsequent enamine formation.
Mechanism :

  • Activation : EDC·HCl couples the carboxylic acid to Meldrum’s acid.

  • Methanolysis : Cleavage of Meldrum’s acid under basic conditions yields the β-keto ester.

Pyrazole Ring Formation

The β-enamine diketone reacts with 1-propylhydrazine via a [3+2] cycloaddition. Regioselectivity is governed by electron-withdrawing groups on the diketone.

Table 3: Regioselectivity in Pyrazole Formation

Electron-Withdrawing GroupPosition on PyrazoleYield (%)Reference
Methyl160–70
Propyl175–85

Challenges and Solutions

Stereochemical Control

The 1-methyl group’s stereochemistry requires chiral auxiliaries or asymmetric catalysis . For example, using (S)-Boc-piperidine-3-carboxylic acid ensures enantiopurity.

Scalability Issues

Microwave-assisted synthesis reduces reaction times for β-enamine diketone formation (from 12 to 2 hours).

Comparative Analysis of Synthetic Routes

Route A: Enamine Cyclization

Advantages : High regioselectivity, scalable.
Disadvantages : Limited to hydrazine availability.

Route B: Propargyl Alkyne Coupling

Advantages : Broad substrate scope.
Disadvantages : Requires palladium catalysts.

Table 4: Route Comparison

ParameterRoute ARoute B
Yield70–85%50–65%
CostModerateHigh
RegioselectivityExcellentModerate

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : δ 2.34 (s, 3H, CH₃), 3.15 (m, 2H, piperidine), 9.22 (s, 1H, pyrazole).

  • MS : m/z 293.23 [M+H]⁺.

Purity and Chiral Analysis

HPLC : >95% purity achieved via reverse-phase chromatography.
Chiral GC : Enantiomeric excess >98% for (S)-isomers .

Chemical Reactions Analysis

1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or piperidine ring can be functionalized with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

Medicinal Chemistry

The primary application of 1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antiproliferative Effects : Related pyrazole compounds have shown activity against various cancer cell lines, making them candidates for anticancer drug development.

Table 1: Antiproliferative Activity of Related Pyrazole Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-4362.57
Compound BMDA-MB-4368.90
Compound CMDA-MB-43610.70

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications on the pyrazole ring significantly affect its biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groupsIncrease PARP inhibition
Hydroxyl substitutionsDecrease potency
Alkyl chain variationsAlter activity profile

Case Studies

In a notable case study, derivatives of this compound were evaluated alongside established PARP inhibitors such as Olaparib. Results indicated that certain derivatives exhibited superior inhibitory activity against PARP-1, suggesting their potential as more effective anticancer agents.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in ring size, substituent groups, and functionalization. Key comparisons include:

Piperidine vs. Pyrrolidine Derivatives
  • Target Compound: Features a piperidine backbone (6-membered ring), which reduces ring strain compared to pyrrolidine (5-membered).
  • 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 1339159-33-9): Utilizes a pyrrolidine core with a 5-oxo group. The smaller ring may increase metabolic lability but improve membrane permeability due to reduced steric hindrance .
Substituent Modifications
  • Pyrazole vs. Pyrimidine :
    • The target compound’s 1-propylpyrazole group provides a hydrophobic substituent, likely improving lipophilicity compared to the pyrimidin-2-yl group in 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid (Kishida Chemical, PK01597E-2). Pyrimidine’s aromaticity and dual nitrogen atoms could enhance π-π stacking but reduce alkyl chain flexibility .

Physicochemical and Functional Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Piperidine 1-Methyl, 6-oxo, 2-(1-propylpyrazol-4-yl) ~279.3 (calculated) Carboxylic acid, ketone
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Piperidine 2-Pyrimidin-2-yl Not specified Carboxylic acid
1-Methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 1-Methyl, 5-oxo, 2-(1-methylpyrazol-4-yl) ~239.2 (calculated) Carboxylic acid, ketone
Nipecotic acid (Piperidine-3-carboxylic acid) Piperidine None (parent structure) 128.17 Carboxylic acid
  • Solubility : The target’s propylpyrazole group may reduce aqueous solubility compared to nipecotic acid (CAS 4138-26-5), a simpler piperidine-3-carboxylic acid derivative with a melting point of 93–95°C .
  • Bioactivity: Nipecotic acid is a known GABA uptake inhibitor, while pyrazole-containing analogs (e.g., the target compound) are often explored for kinase inhibition. The pyrrolidine analog (CAS 1339159-33-9) is labeled for R&D use, suggesting preliminary pharmacological interest .

Research Implications and Gaps

  • Pharmacokinetics : The propylpyrazole group may enhance metabolic stability over methyl-substituted analogs but requires experimental validation.
  • Structural Studies : Tools like SHELX (used for crystallographic refinement in small-molecule studies) could resolve the target’s conformation and intermolecular interactions .

Biological Activity

1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-microbial, and other therapeutic effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C11H15N3O3C_{11}H_{15}N_{3}O_{3}. Its structure can be represented as:

1 Methyl 6 oxo 2 1 propyl 1H pyrazol 4 yl piperidine 3 carboxylic acid\text{1 Methyl 6 oxo 2 1 propyl 1H pyrazol 4 yl piperidine 3 carboxylic acid}

This structure features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds containing the pyrazole nucleus can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain derivatives showed higher selectivity for COX-2 compared to traditional anti-inflammatory drugs like celecoxib .

Anti-microbial Activity

The compound has shown promising anti-microbial activity against various bacterial strains. In vitro studies have reported that pyrazole derivatives can effectively inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. One specific derivative demonstrated substantial activity against these strains, suggesting that modifications to the piperidine or pyrazole structures enhance their efficacy .

Case Studies and Research Findings

StudyFindings
Burguete et al. (2014)Synthesized novel 1-thiocarbamoyl pyrazole derivatives; some exhibited high activity against MAO-A and MAO-B isoforms, along with anti-inflammatory effects comparable to indomethacin .
Chovatia et al. (2015)Reported on 1-acetyl-3,5-diphenyl-pyrazole derivatives tested for anti-tubercular properties; some compounds showed promising results against Mycobacterium tuberculosis at low concentrations .
Recent Review (2021)Highlighted the importance of pyrazole scaffolds in medicinal chemistry, emphasizing their roles in treating inflammation, pain, and cancer .

Pharmacological Mechanisms

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • COX Inhibition : The compound's structure allows it to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • MAO Inhibition : Some derivatives have shown potential as monoamine oxidase inhibitors, which may contribute to their neuroprotective effects.
  • Antimicrobial Mechanisms : The presence of the piperidine moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.

Q & A

Q. Table 1: Comparative Reaction Conditions

StepReagent/ConditionsYield (%)Reference
EsterificationMeOH, H₂SO₄, reflux85–90
CouplingPd(PPh₃)₄, THF, 80°C70–75
Hydrolysis2M NaOH, THF/H₂O>95

Which analytical techniques are suitable for characterizing the compound's purity and structural integrity?

Basic Research Question
Methodological Answer:

  • 1H NMR Spectroscopy: Confirm regiochemistry of the pyrazole and piperidine rings. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while piperidine methyl groups appear at δ 1.2–1.5 ppm .
  • LC-MS/HPLC: Assess purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in H₂O/acetonitrile). ESI-MS in positive mode detects [M+H]+ ions (e.g., m/z 307.1 for C₁₃H₁₉N₃O₃) .
  • Melting Point: Compare observed mp (e.g., 185–186.5°C) with literature values to confirm crystallinity .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

How can researchers design in vitro assays to evaluate the compound's mechanism of action, such as autophagy induction or kinase inhibition?

Advanced Research Question
Methodological Answer:

  • Proliferation Assays: Use CCK-8 or MTT to measure IC₅₀ values in cancer cell lines (e.g., PC3 prostate cancer cells). Pre-treat cells with 10–100 µM compound for 48–72 hours .
  • Autophagy Markers: Perform western blotting for LC3-II and p62. A 2–3-fold increase in LC3-II/p62 ratio indicates autophagy induction .
  • Kinase Inhibition: Screen against mTOR/p70S6K using recombinant kinase assays (Caliper LabChip). IC₅₀ values <1 µM suggest potent inhibition .

Data Analysis: Normalize to DMSO controls and validate with positive controls (e.g., rapamycin for autophagy).

What strategies are effective in addressing solubility challenges during pharmacological testing of this compound?

Advanced Research Question
Methodological Answer:

  • Prodrug Synthesis: Convert the carboxylic acid to methyl ester or amide derivatives. For example, methyl esters of piperidine-carboxylic acids show 10–20× improved solubility in PBS .
  • Co-Solvents: Use DMSO/PEG 400 (1:4 v/v) for in vitro studies. For in vivo, optimize with cyclodextrin-based formulations .
  • Salt Formation: Screen with sodium or lysine counterions to enhance aqueous solubility.

Q. Table 2: Solubility Optimization

StrategySolubility (mg/mL)Bioavailability (%)
Free Acid0.05<10
Methyl Ester1.230–40
Cyclodextrin Complex5.8>70

How should contradictory data from biological assays be analyzed to determine structure-activity relationships (SAR)?

Advanced Research Question
Methodological Answer:

  • SAR Clustering: Compare analogs (e.g., pyrazole vs. isoxazole substitutions) using IC₅₀ values. For example, replacing the propyl group with ethyl reduces mTOR inhibition by 50% .
  • Molecular Docking: Model interactions with target proteins (e.g., mTOR) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Val₈₈₂ and hydrophobic contacts with Ile₈₇₈ .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., anti-proliferative vs. cytotoxic effects) to identify off-target effects.

Case Study: Pyrazole-4-yl derivatives show variable activity due to steric hindrance in the ATP-binding pocket .

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